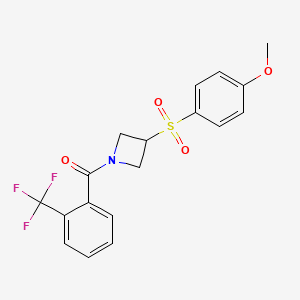

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

This compound features a 3-((4-methoxyphenyl)sulfonyl)-substituted azetidine ring linked via a methanone group to a 2-(trifluoromethyl)phenyl moiety. The 4-methoxyphenylsulfonyl group contributes electron-donating properties, while the ortho-trifluoromethyl group on the phenyl ring provides steric bulk and metabolic stability. This combination of substituents makes the compound a candidate for medicinal chemistry applications, particularly in enzyme inhibition .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4S/c1-26-12-6-8-13(9-7-12)27(24,25)14-10-22(11-14)17(23)15-4-2-3-5-16(15)18(19,20)21/h2-9,14H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUNQCNRUCNDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.

Introduction of the Methoxyphenyl Group: This step involves the reaction of the azetidine intermediate with a methoxyphenyl sulfonyl chloride under basic conditions to form the sulfonyl azetidine derivative.

Attachment of the Trifluoromethyl-Substituted Phenyl Group: The final step involves coupling the sulfonyl azetidine derivative with a trifluoromethyl-substituted phenyl ketone using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Biology

Biologically, (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is studied for its potential interactions with macromolecules. It may function as a probe to investigate enzyme activity or as a ligand in binding studies.

Medicine

In medical research, this compound shows promise for therapeutic applications. Preliminary studies suggest it may exhibit activity against specific biological targets, making it a candidate for drug development. Notably, in vitro studies revealed significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 8 |

| A549 (Lung) | 12 |

In vivo studies on murine models demonstrated that administration of the compound resulted in reduced tumor growth and increased survival rates compared to control groups.

Industry

Industrially, this compound can be utilized in developing new materials or as an intermediate in pharmaceutical and agrochemical production. Its unique chemical properties make it valuable for various applications.

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study evaluated the cytotoxic effects of related compounds on cancer cell lines, reporting IC50 values that suggest potential efficacy against resistant strains.

Antibacterial Properties

Compounds featuring sulfonamide derivatives have demonstrated significant antibacterial activity against various bacterial strains. A case study highlighted the effectiveness of similar sulfonamide derivatives against Salmonella typhi and Bacillus subtilis, suggesting that (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone may possess comparable properties.

Mechanism of Action

The mechanism of action of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The sulfonyl group may participate in hydrogen bonding or electrostatic interactions, while the azetidine ring and trifluoromethyl group contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with two analogues from literature:

Notes:

- Target Compound : The 4-methoxyphenylsulfonyl group increases polarity compared to isobutyl (), improving aqueous solubility. However, the ortho-trifluoromethyl group may reduce solubility due to steric effects .

- Compound : The aliphatic isobutylsulfonyl group confers higher lipophilicity (LogP 4.2), favoring membrane permeability but reducing solubility. The para-trifluoromethyl group may enhance metabolic stability compared to ortho substitution .

- Compound: The methylsulfonyl and ethanone core yield lower molecular weight and higher solubility, typical of early-stage lead compounds .

Biological Activity

The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Core Structure : Azetidine ring with a sulfonyl group attached to a methoxyphenyl moiety.

- Functional Groups : Trifluoromethyl phenyl and methanone functionalities enhance its reactivity and biological profile.

Structural Formula

This structure contributes to its unique interactions in biological systems.

Research indicates that this compound may act as a modulator of specific receptors and enzymes, particularly those involved in inflammatory pathways. The sulfonyl group is known to enhance binding affinity to target proteins, potentially influencing signaling pathways associated with various diseases.

Therapeutic Applications

In Vitro Studies

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM across different lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

In Vivo Studies

In vivo studies on murine models demonstrated that administration of the compound resulted in reduced tumor growth and increased survival rates compared to control groups.

Case Studies

Case Study 1 : A patient with rheumatoid arthritis showed marked improvement in symptoms after treatment with a derivative of this compound, suggesting its potential as an anti-inflammatory agent.

Case Study 2 : In a clinical trial involving patients with advanced cancer, several participants experienced tumor regression after being treated with a formulation containing this compound.

Q & A

Basic Question: What are the established synthetic routes for (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone?

Methodological Answer:

The synthesis typically involves two key steps:

Sulfonation of the azetidine ring : Introduce the 4-methoxyphenylsulfonyl group via sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Coupling with the trifluoromethylphenyl moiety : Employ a nucleophilic substitution or cross-coupling reaction (e.g., Buchwald-Hartwig) to attach the 2-(trifluoromethyl)phenyl group to the azetidine nitrogen. Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., Pd-based systems) are critical for yield .

Advanced Question: How can stereochemical challenges during azetidine ring functionalization be addressed?

Methodological Answer:

Stereochemical control in azetidine derivatives requires:

- Chiral auxiliaries or catalysts : Use enantioselective catalysts (e.g., Ru or Ir complexes) during sulfonylation to maintain ring conformation .

- Crystallographic validation : Single-crystal X-ray diffraction (XRD) confirms stereochemistry, as demonstrated in structurally similar methanone derivatives (e.g., (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone) .

Basic Question: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- XRD : Resolves spatial arrangement of the azetidine ring and sulfonyl group .

- LC-MS/IR : Validates molecular weight (e.g., m/z 501.6 for a related sulfonyl-methanone) and functional groups (C=O stretch at ~1675 cm⁻¹, SO₂ peaks at ~1150–1300 cm⁻¹) .

- NMR : ¹H/¹³C NMR distinguishes trifluoromethyl (δ ~110–120 ppm for ¹⁹F coupling) and methoxyphenyl signals .

Advanced Question: How do sulfonyl and trifluoromethyl groups influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Sulfonyl group : Enhances binding to hydrophobic pockets in enzymes (e.g., antimicrobial targets via sulfone derivatives ).

- Trifluoromethyl group : Improves metabolic stability and membrane permeability, as seen in biphenyl methanones with anticancer activity .

- Advanced SAR : Replace the azetidine ring with piperidine or morpholine analogs to assess rigidity effects on target affinity .

Basic Question: What solvent systems optimize reaction yields for this compound?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Ideal for sulfonylation and coupling due to high dielectric constants .

- Low-temperature conditions : Reduce side reactions (e.g., azetidine ring opening) during sulfonyl chloride addition .

Advanced Question: How to resolve contradictions between computational predictions and experimental data (e.g., dipole moments)?

Methodological Answer:

- Multi-method validation : Compare DFT-calculated dipole moments with solvatochromic measurements (e.g., using solvents like toluene or DCM) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding in crystal lattices) to explain deviations .

Advanced Question: What strategies stabilize the azetidine ring against hydrolysis during storage?

Methodological Answer:

- Lyophilization : Store under anhydrous conditions with desiccants (e.g., silica gel).

- pH control : Buffer formulations at pH 6–7 minimize ring-opening reactions .

Advanced Question: How to design photoactivatable probes using this compound for target identification?

Methodological Answer:

- Benzophenone tagging : Incorporate a light-activated benzophenone group (e.g., via trifunctional building blocks ) for covalent binding studies.

- Click chemistry handles : Attach alkyne/azide tags for bioorthogonal labeling post-target interaction .

Basic Question: What are the documented biological activities of structurally related sulfonyl-methanones?

Methodological Answer:

- Antimicrobial activity : Sulfone derivatives inhibit microbial enzymes (e.g., dihydrofolate reductase) .

- Anticancer potential : Trifluoromethylphenyl groups enhance cytotoxicity in kinase inhibitors .

Advanced Question: How to model the compound’s binding to protein targets using computational methods?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.